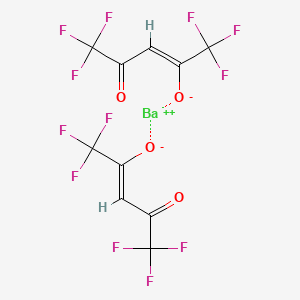

Barium hexafluoroacetylacetonate

Description

Significance in Precursor Chemistry

The development of high-tech materials, particularly complex oxides, heavily relies on the availability of suitable precursor molecules for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). An ideal precursor should exhibit high volatility and thermal stability, allowing it to be transported in the vapor phase to a substrate surface without premature decomposition.

Barium hexafluoroacetylacetonate has emerged as a significant precursor in this context. The fluorination of the acetylacetonate (B107027) ligand enhances the volatility of the barium complex compared to its non-fluorinated counterparts, such as barium 2,2,6,6-tetramethylheptane-3,5-dionate (Ba(TMHD)2). rice.edu This increased volatility, with sublimation occurring at 150°C at a pressure of 0.03 mmHg, is a crucial advantage for MOCVD processes. rice.edu

However, the use of fluorinated precursors like this compound is not without its challenges. A significant drawback is the potential for the incorporation of barium fluoride (B91410) (BaF2) into the deposited films, which can be detrimental to the desired material's properties and may necessitate a post-deposition hydrolysis step to remove the fluorine. rice.edu To address the issue of volatility and stability, research has focused on the synthesis of adducts. For instance, the addition of nitrogen Lewis bases to the carrier gas can facilitate the transport of barium β-diketonates in the vapor phase at atmospheric pressure and lower temperatures. rice.edu Furthermore, the formation of complexes with polyethers, such as tetraglyme (B29129), has been shown to yield sublimable, non-hygroscopic, and thermally stable solids. capes.gov.br The resulting complex, Ba(hfa)2·tetraglyme, sublimes readily without decomposition, a property attributed to its molecular structure where the polyether ligand is wrapped around the barium atom, preventing strong intermolecular interactions. capes.gov.br

Scope of Academic Inquiry and Material Science Relevance

The academic and industrial interest in this compound is driven by its application in the fabrication of functional materials. A primary area of research has been its use as a precursor for the deposition of barium titanate (BaTiO3) thin films. wikipedia.org Barium titanate is a ferroelectric ceramic with a high dielectric constant, making it a vital material for electronic components such as multilayer ceramic capacitors (MLCCs) and dynamic random-access memories (DRAMs). researchgate.netsamaterials.com

The properties of the final thin film are highly dependent on the deposition process and the precursor's characteristics. Research has explored various deposition techniques, including MOCVD and pulsed laser deposition, to grow high-quality barium-containing films. rice.eduresearchgate.net The synthesis of nanocrystalline BaTiO3 through hydrothermal methods using precursors like titanium isopropoxide and barium hydroxide (B78521) octahydrate has also been investigated to control crystallite size and defect concentration. rsc.org

The versatility of this compound as a precursor extends to other complex oxides as well. For example, it is relevant to the synthesis of barium hexaferrite (BaFe12O19), a magnetic material with applications in data storage and microwave devices. researchgate.netresearchgate.netcapes.gov.br The ability to create uniform thin films of these complex materials is crucial for the advancement of next-generation electronic and data storage technologies.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H2BaF12O4 |

|---|---|

Molecular Weight |

551.43 g/mol |

IUPAC Name |

barium(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H2F6O2.Ba/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

InChI Key |

WUXISMDFUAVWSS-PAMPIZDHSA-L |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ba+2] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ba+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Barium Hexafluoroacetylacetonate Complexes

Direct Synthesis Routes

The most straightforward approach to synthesizing barium hexafluoroacetylacetonate involves the direct reaction of a barium source with hexafluoroacetylacetone (B74370) (H-hfa). One common method employs barium oxide or barium carbonate, which reacts with hexafluoroacetylacetone to yield the desired barium complex. This acid-base reaction is a fundamental and widely used pathway for the preparation of metal β-diketonates.

Another direct route involves the reaction of barium hydride with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (H-hfa). dtic.mil For instance, reacting barium hydride with two equivalents of H-hfa in a suitable solvent like tetraglyme (B29129) results in the formation of the corresponding this compound adduct, with the evolution of hydrogen gas. dtic.mil While direct, this method often yields polymeric structures or solvates with low volatility, which can be disadvantageous for applications like MOCVD. rsc.org The resulting product is often a white crystalline solid that is soluble in organic solvents like ethanol (B145695) and toluene (B28343) but insoluble in water.

Ligand Exchange Reactions

Ligand exchange, or substitution, reactions provide an alternative and versatile pathway to this compound complexes. chemguide.co.ukcrunchchemistry.co.uk This method involves the reaction of a barium precursor containing easily displaceable ligands with hexafluoroacetylacetone.

A notable example is the use of barium bis(trimethylsilyl)amide complexes, such as Ba[N(SiMe₃)₂]₂. These precursors react with ethereal alcohols and hexafluoroacetylacetone (hfacH) in a substitution reaction. acs.orgnih.govnih.gov The btsa (bis(trimethylsilyl)amide) ligands are replaced by the hfac and ether ligands, leading to the formation of heteroleptic complexes. acs.orgnih.gov This strategy is particularly effective for synthesizing more complex, monomeric structures with enhanced volatility. The reaction between mass-selected ions and neutral target compounds in the gas phase has also been studied to understand the fundamental aspects of these exchange processes. nih.gov

Adduct Formation Strategies with Ancillary Ligands

To overcome the low volatility of the parent this compound, which tends to form polymeric chains, various ancillary ligands are introduced to form monomeric adducts. rsc.org These neutral Lewis base ligands coordinate to the barium center, satisfying its coordination sphere and encapsulating it, which sterically hinders intermolecular interactions and increases the volatility of the complex.

Polyether Adducts (e.g., triglyme (B29127), tetraglyme, diglyme)

Polyethers are highly effective ancillary ligands for forming volatile barium β-diketonate adducts. Glymes, such as diglyme (B29089) (bis(2-methoxyethyl) ether), triglyme (triethylene glycol dimethyl ether), and tetraglyme (tetraethylene glycol dimethyl ether), chelate to the barium ion, effectively "wrapping" it. mocvd-precursor-encyclopedia.deresearchgate.netnih.govnih.gov This coordination prevents oligomerization and results in monomeric complexes with significantly improved thermal stability and volatility. mocvd-precursor-encyclopedia.dewikipedia.org

The synthesis of these adducts is often straightforward, involving the direct reaction of a barium source with H-hfa in the presence of the desired polyether. dtic.mil For example, the tetraglyme adduct, Ba(hfa)₂(tetraglyme), has been successfully synthesized and used as a precursor in MOCVD processes. mocvd-precursor-encyclopedia.dewikipedia.org The choice of polyether can influence the final properties of the adduct; for instance, longer polyether chains can lead to more stable and volatile complexes. nih.govcapes.gov.br Research has shown that even unsymmetrical polyethers can be used to generate highly volatile barium precursors with low melting points. mocvd-precursor-encyclopedia.de

Table 1: Examples of this compound Polyether Adducts

| Adduct | Ancillary Ligand | Key Features |

|---|---|---|

| Ba(hfa)₂(diglyme) | Diglyme | Forms part of a series of polyether adducts synthesized to improve precursor properties. nih.govcapes.gov.br |

| Ba(hfa)₂(triglyme) | Triglyme | A liquid adduct has been reported. researchgate.net |

| Ba(hfa)₂(tetraglyme) | Tetraglyme | Characterized as a stable, volatile, and non-hygroscopic precursor suitable for MOCVD. dtic.milmocvd-precursor-encyclopedia.dewikipedia.org |

| Ba(hfa)₂(PEB) | Pentaethylenglycol-ethyl-butyl-ether | A highly volatile complex with a low melting point (71°C). mocvd-precursor-encyclopedia.de |

Nitrogen Lewis Base Adducts

Nitrogen-containing Lewis bases, such as amines, represent another class of ancillary ligands used to enhance the volatility of barium β-diketonates. rice.edunih.gov Unlike polyethers, which often form stable, isolable adducts, the interaction with simple amines is sometimes more transient. rice.edu

The strategy often involves introducing the nitrogen Lewis base, such as ammonia (B1221849) (NH₃) or triethylamine (B128534) (NEt₃), into the carrier gas during the MOCVD process. rice.edu The amine vapors interact with the barium complex in the vapor phase, preventing decomposition and allowing for transport at significantly lower temperatures. For example, Ba(TMHD)₂, which normally sublimes with decomposition around 225°C at reduced pressure, can be transported at atmospheric pressure at temperatures as low as 70°C in the presence of amine vapors. rice.edu While effective for vapor transport, isolating stable crystalline adducts of this compound with simple amines has proven difficult. rice.edu

Table 2: Effect of Nitrogen Lewis Bases on the Volatility of Barium β-Diketonates

| Barium Complex | Lewis Base (in carrier gas) | Observed Sublimation Temperature (°C, atm. pressure) |

|---|---|---|

| Ba(TMHD)₂ | NH₃ | 70-100 |

| Ba(TMHD)₂ | NMe₃ | 150-180 |

| Ba(TMHD)₂ | NEt₃ | 220-240 |

| Ba(acac)₂ | NEt₃ | Sublimes with some decomposition |

Data sourced from a study on increasing the volatility of barium metal organics. rice.edu

Silylation-Driven Volatility Enhancement Approaches

A more recent and sophisticated strategy involves the synthesis of heteroleptic complexes using ligands that incorporate silyl (B83357) groups. This silylation-driven approach aims to create monomeric barium complexes with enhanced volatility and thermal stability. acs.orgnih.gov

This method involves the reaction of a barium precursor, like Ba(btsa)₂·2DME, with hexafluoroacetylacetone (hfacH) and a silylated alcohol ligand such as 2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane (B3030087) (dmts). acs.orgnih.govnih.gov The resulting complex, Ba(dmts)(hfac)₂, is a monomeric species where the barium ion is coordinated by the two hfac ligands and the silyl ether ligand. acs.orgnih.gov Single-crystal X-ray crystallography has confirmed the monomeric nature of these compounds. acs.org This approach effectively combines the chelating effect of polyethers with the steric bulk and chemical properties of silyl groups to produce advanced precursors for thin-film deposition. acs.orgnih.gov

Table 3: Synthesized Silylated this compound Complexes

| Complex | Ancillary Ligand | Metal Precursor | Key Finding |

|---|---|---|---|

| Ba(dmts)(hfac)₂ | dmts (2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecane) | Ba(btsa)₂·2DME | Confirmed monomeric structure via single-crystal X-ray crystallography. acs.orgnih.gov |

This synthetic route involves a substitution reaction to produce heteroleptic complexes with enhanced volatility. acs.orgnih.govnih.gov

Structural Elucidation and Coordination Chemistry of Barium Hexafluoroacetylacetonate Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comrigaku.com For barium hexafluoroacetylacetonate complexes, this technique has been indispensable in revealing how the barium center's high coordination number is satisfied, which often leads to the formation of adducts or extended polymeric networks.

Monomeric Structures

Anhydrous, unsolvated this compound is typically a polymeric solid with low volatility. To generate more volatile and handleable monomeric species, the coordination sphere of the barium ion is typically saturated with additional neutral donor ligands, known as adducts. These adducts prevent the hfac ligands from bridging between metal centers.

A prominent example is the adduct formed with the polyether tetraglyme (B29129) (tetraethylene glycol dimethyl ether), Ba(hfac)₂(tetraglyme). wikipedia.org In this complex, the single barium ion is chelated by the two bidentate hexafluoroacetylacetonate ligands through their oxygen atoms. The coordination sphere is completed by the tetraglyme ligand, which wraps around the metal ion, coordinating through its five ether oxygen atoms. This results in a high coordination number for the barium ion, satisfying its electrostatic demands and effectively encapsulating it, which contributes to the complex's enhanced volatility compared to the unsolvated form. rice.edu

Table 1: Representative Crystallographic Data for a Monomeric this compound Adduct

| Parameter | Value |

| Compound | Ba(hfac)₂(tetraglyme) |

| Coordination Number | 9 (4 from hfac, 5 from tetraglyme) |

| Geometry | Distorted capped square antiprism |

| Reference | wikipedia.org |

Dimeric and Polymeric Architectures

In the absence of strong coordinating adducts, this compound complexes tend to form dimeric or polymeric structures to fulfill the coordination requirements of the large Ba²⁺ ion. This is often observed in hydrated or solvated forms where solvent molecules with fewer donor sites than polyethers, such as water, are involved.

For instance, hydrated forms of barium β-diketonates are common. americanelements.comnih.gov In these structures, the hfac ligands and water molecules can act as bridges between two or more barium centers. The oxygen atoms of the hfac ligand can bridge, leading to a shared ligand between adjacent metal ions. Similarly, a water molecule can coordinate to one barium ion while forming a hydrogen bond with a ligand on a neighboring unit, or it can directly bridge two metal centers. These interactions result in the formation of extended one-, two-, or three-dimensional networks, which generally have lower solubility in non-polar organic solvents and are non-volatile.

Solution-State Spectroscopic Characterization

Spectroscopic methods are vital for confirming the identity and understanding the electronic environment of the ligand upon coordination to the metal center in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the structure of the hexafluoroacetylacetonate ligand within the complex. rsc.org

¹H NMR: The proton spectrum shows a single resonance corresponding to the methine proton (–CH=) of the chelate ring. Its chemical shift provides information about the electronic environment of the ring.

¹⁹F NMR: The fluorine spectrum typically displays a sharp singlet for the six equivalent fluorine atoms of each trifluoromethyl (–CF₃) group. huji.ac.il The chemical shift is characteristic of the fluorinated acetylacetonate (B107027) ligand. colorado.edu

¹³C NMR: The carbon spectrum reveals distinct signals for the different carbon atoms: the carbonyl carbon (C=O), the methine carbon (–CH=), and the trifluoromethyl carbon (–CF₃). The –CF₃ carbon signal appears as a quartet due to coupling with the three attached fluorine atoms.

Table 2: Typical NMR Spectroscopic Data for this compound Complexes

| Nucleus | Signal | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Methine (CH) | ~5.8-6.2 | Singlet |

| ¹⁹F | Trifluoromethyl (CF₃) | ~ -76 to -78 | Singlet |

| ¹³C | Carbonyl (C=O) | ~175-180 | Singlet |

| Methine (CH) | ~90-95 | Singlet | |

| Trifluoromethyl (CF₃) | ~115-120 | Quartet |

Note: Chemical shifts are approximate and can vary with solvent and specific complex structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and probe the nature of the metal-ligand bonding. thermofisher.com The coordination of the hexafluoroacetylacetonate ligand to the barium ion results in characteristic shifts in the vibrational frequencies compared to the free ligand (hfacH). vscht.cz

The most significant changes are observed in the region of the C=O and C=C stretching vibrations. In the free enol form of hexafluoroacetylacetone (B74370), these bands appear at higher wavenumbers. wikipedia.orgresearchgate.net Upon chelation to the Ba²⁺ ion, these vibrations shift to lower frequencies, typically in the 1650-1500 cm⁻¹ range. This shift is indicative of the delocalization of π-electron density across the O-C-C-C-O backbone of the chelate ring, which weakens the C=O double bond character. Additionally, strong absorption bands associated with the C-F stretching of the trifluoromethyl groups are prominent, usually found in the 1300-1100 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 | C=O stretching |

| ~1550 | C=C stretching |

| ~1260, 1210, 1150 | C-F stretching and CF₃ deformation |

| ~810 | C-H out-of-plane bending |

Note: Frequencies are approximate and can vary based on the physical state (solid/solution) and coordination environment.

Ligand Field Effects on Coordination Geometry and Stability

Classical Ligand Field Theory (LFT) is primarily used to describe the electronic structure of transition metal complexes, where interactions between the ligands and the metal's d-orbitals lead to a splitting of their energy levels. However, the barium ion (Ba²⁺) has a noble gas electron configuration ([Xe]) and an empty d-shell (d⁰). Consequently, d-orbital splitting is not a factor in the bonding of its complexes.

Instead, the coordination geometry and stability of this compound complexes are governed by a combination of other factors:

Ionic Interactions: The primary bonding force is the electrostatic attraction between the hard Lewis acid Ba²⁺ cation and the hard oxygen donor atoms of the anionic hfac⁻ ligand.

Coordination Number and Steric Hindrance: As a large cation, Ba²⁺ favors high coordination numbers, typically ranging from 8 to 12. The geometry is thus determined by how many ligands and solvent/adduct molecules can physically pack around the central ion. The bulky –CF₃ groups of the hfac ligand create steric hindrance that influences the final arrangement and can limit the formation of highly crowded structures.

Inductive Effects of the Ligand: The strong electron-withdrawing nature of the two trifluoromethyl (–CF₃) groups on the hfac ligand is a crucial factor. This is known as the inductive effect. It pulls electron density away from the chelate ring, which in turn increases the partial positive charge (or Lewis acidity) of the barium center. This enhanced acidity makes the barium ion in a Ba(hfac)₂ unit a stronger acceptor for additional Lewis base ligands (e.g., polyethers, water, amines). rice.edu This explains the high stability of monomeric adducts and the tendency of the unsolvated complex to polymerize to satisfy the metal's coordination demands. wikipedia.org The volatility of these complexes is thus a direct consequence of neutralizing this Lewis acidity with suitable adducts to form stable, saturated, monomeric species. rice.edu

Supramolecular Assembly Principles

The supramolecular assembly of this compound complexes is primarily directed by a combination of coordination bonds, hydrogen bonds, and other weak intermolecular interactions. The large ionic radius of the Ba²⁺ ion predisposes it to high coordination numbers, which are often satisfied by the formation of adducts with solvent molecules or other ligands. These coordinated species then act as building blocks, organizing into larger architectures through a hierarchy of non-covalent forces.

A key factor in the supramolecular chemistry of Ba(hfa)₂ is its propensity to form polymeric structures. An example is the diethyl ether solvate, [{Ba₂(hfa)₄·Et₂O}∞], which crystallizes as a chain structure. This tendency towards polymerization is a significant contributor to the compound's characteristically low volatility.

In hydrated forms of this compound, such as the dihydrate [Ba(hfa)₂(H₂O)₂], the coordinated water molecules are pivotal in establishing an extensive hydrogen-bonding network. These water molecules can act as hydrogen bond donors to the oxygen atoms of the hfa ligands and as acceptors from the C-H groups of neighboring ligands. This intricate web of hydrogen bonds, including O-H···O and C-H···F interactions, links the individual complex units into a stable, three-dimensional supramolecular framework.

The principles of supramolecular assembly in these complexes are best understood by examining the specific intermolecular interactions observed in their crystal structures. The following tables detail the key interactions that govern the solid-state architecture of this compound adducts.

Research Findings on Intermolecular Interactions

Detailed crystallographic studies of this compound adducts provide insight into the specific non-covalent interactions that underpin their supramolecular assembly. Analysis of these structures reveals a hierarchy of interactions, from strong coordination bonds to weaker hydrogen bonds and van der Waals forces.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Assembly |

|---|---|---|---|---|

| Coordination Bond | Ba²⁺ | O (hfa ligand) | - | Primary interaction forming the monomeric unit. |

| Coordination Bond | Ba²⁺ | O (solvent, e.g., H₂O, ether) | - | Satisfies the high coordination number of barium. |

| Hydrogen Bond | O-H (coordinated H₂O) | O (hfa ligand) | ~2.7 - 3.0 | Links complex units into chains or layers. |

| Hydrogen Bond | O-H (coordinated H₂O) | F (hfa ligand) | Variable | Contributes to the stability of the 3D network. |

| Weak Hydrogen Bond | C-H (hfa ligand) | F (hfa ligand) | ~2.5 - 3.2 | Directs the packing of the fluorinated ligands. |

The interplay of these interactions is evident in the crystal packing. For instance, in hydrated complexes, the O-H···O hydrogen bonds often form the primary structural motif, creating chains or sheets of molecules. These are then further interconnected by the weaker C-H···F and O-H···F interactions, resulting in a dense and stable three-dimensional architecture. The specific geometry and directionality of these bonds are critical in determining the final supramolecular arrangement.

| Complex | Dominant Interactions | Resulting Supramolecular Motif |

|---|---|---|

| [{Ba₂(hfa)₄·Et₂O}∞] | Ba-O coordination, Ba-F interactions | 1D polymeric chain |

| [Ba(hfa)₂(H₂O)₂] (hypothetical) | O-H···O, O-H···F, C-H···F hydrogen bonds | 3D network |

Volatile Precursor Development and Characterization for Vapor Phase Deposition

Thermal Behavior and Transport Properties

The successful transport of a precursor in the vapor phase to a substrate surface is fundamental to thin film deposition. This requires the precursor to be sufficiently volatile and to sublime or vaporize without premature decomposition.

Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating the thermal stability and volatility of potential CVD and ALD precursors. wikipedia.org By measuring the change in mass of a sample as a function of temperature, TGA provides critical data on sublimation and decomposition temperatures.

For barium-containing precursors, TGA studies reveal the temperatures at which the compounds begin to volatilize and subsequently decompose. In the case of fluorinated barium carboxylate derivatives, TGA shows that the loss of organic supporting ligands typically occurs in the temperature range of 250–600 °C, leading to the formation of barium fluoride (B91410) (BaF₂). researchgate.net The analysis of the TGA curves allows for the quantitative determination of mass loss, which helps in understanding the sublimation process and identifying potential decomposition pathways. wikipedia.org For instance, the TGA trace for barium oxalate (B1200264) shows distinct stages of decomposition under heating. researchgate.net The data obtained from TGA is instrumental in determining the stability temperatures of these compounds, which is a crucial parameter for controlling the deposition process. wikipedia.org

Interactive Table: TGA Data for Selected Barium Compounds

| Compound | Decomposition/Ligand Loss Temperature (°C) | Residue |

| Barium Trifluoroacetate (triglyme adduct) | 250-310 | BaF₂ |

| Barium Trifluoroacetate (tetraglyme adduct) | 190-255 (ligand loss), 500-620 (decomposition) | BaF₂ |

| Barium Oxalate | Pyrolysis up to 600 | - |

Note: This table is for illustrative purposes and the data is based on findings for related barium compounds to provide context for the thermal behavior of barium precursors.

Mass spectrometry coupled with TGA (TGA-MS) is a powerful tool for identifying the chemical species present in the vapor phase during the heating of a precursor. nih.gov As the precursor sublimes, the gaseous molecules are ionized and separated based on their mass-to-charge ratio, providing a fingerprint of the vapor composition. This analysis is crucial for confirming that the precursor is transported intact, without significant decomposition.

For related metal hexafluoroacetylacetonate complexes, TGA-MS has been employed to study the sublimation process and determine the composition of the vapor phase. nih.govnih.gov This technique helps in understanding the fragmentation patterns of the precursor molecules and identifying any volatile byproducts that might be formed during heating.

The vapor pressure of a precursor is a critical parameter that dictates its transport rate in a CVD or ALD system. quora.com Several factors influence the vapor pressure and sublimation characteristics of barium hexafluoroacetylacetonate and related compounds:

Intermolecular Forces: The strength of the forces between molecules in the solid state directly impacts the energy required for them to escape into the vapor phase. libretexts.org Weaker intermolecular forces generally lead to higher vapor pressure and greater volatility. libretexts.org

Temperature: Increasing the temperature provides more kinetic energy to the molecules, enabling them to overcome intermolecular forces and increasing the vapor pressure. libretexts.org

Chemical Structure: The size, shape, and polarity of the molecule influence the strength of intermolecular forces. youtube.com For instance, symmetrical and non-polar molecules often exhibit higher volatility. youtube.com

Pressure: Sublimation is favored at lower ambient pressures, as it reduces the external force that the vaporizing molecules must overcome. youtube.com

The sublimation enthalpy, which is a measure of a compound's volatility, can be determined through methods like isothermal thermogravimetric analysis. nih.gov

Comparative Analysis of Barium Precursor Volatility

The inherent low volatility of many barium β-diketonate precursors has driven extensive research into modifying their chemical structure to enhance their transport properties.

The introduction of fluorine atoms into the β-diketonate ligand, as in this compound, is a common strategy to increase precursor volatility. rice.edu The highly electronegative fluorine atoms can reduce intermolecular interactions, leading to a higher vapor pressure compared to their non-fluorinated counterparts. researchgate.net For example, studies on iridium(III) β-diketonates have shown that the vapor pressure increases significantly with the introduction of CF₃ groups into the ligand. researchgate.net

However, a significant drawback of using fluorinated precursors is the potential for fluorine incorporation into the deposited thin films, often in the form of BaF₂. rice.edu This necessitates a post-deposition hydrolysis step to remove the fluorine, adding complexity to the manufacturing process. rice.edu

To overcome the limitations of simple barium β-diketonates, researchers have explored the use of ancillary ligands to create heteroleptic complexes. These are complexes where the central barium atom is bonded to different types of ligands. nih.gov The goal is to create monomeric or dimeric species with saturated metal centers, which prevents the formation of less volatile oligomeric structures that are common for barium due to its large atomic radius. nih.gov

The addition of neutral donor ligands, such as polyethers or amines, can significantly enhance the volatility and thermal stability of barium β-diketonate precursors. rice.edunih.gov For instance, the addition of amine vapors to the carrier gas in a CVD system has been shown to allow for the transport of barium β-diketonates at much lower temperatures (as low as 70°C) and with negligible decomposition. rice.edu Similarly, the synthesis of heteroleptic barium complexes using multidentate aminoalkoxy ligands along with β-diketonate ligands has yielded precursors with improved volatility and thermal stability. nih.gov These complexes can often be sublimed at relatively low temperatures under reduced pressure, making them promising candidates for ALD and MOCVD applications. nih.gov

Interactive Table: Comparison of Barium Precursor Properties

| Precursor Type | Key Structural Feature | Effect on Volatility | Effect on Stability |

| Non-fluorinated β-diketonate | e.g., Ba(tmhd)₂ | Low | Prone to decomposition at sublimation temperatures |

| Fluorinated β-diketonate | e.g., Ba(hfac)₂ | Increased | Can lead to BaF₂ formation |

| Heteroleptic (with ancillary ligands) | e.g., [Ba(ddemap)(tmhd)]₂ | High | Improved |

This table provides a comparative overview of different classes of barium precursors.

Mechanistic Studies of Thermal Decomposition and Vaporization Processes

Thermal Decomposition Kinetics

Thermogravimetric analysis is a fundamental tool for probing the thermal stability and decomposition kinetics of materials like barium hexafluoroacetylacetonate. By monitoring the mass of a sample as a function of temperature at a controlled heating rate, key kinetic parameters such as the activation energy (Ea) of decomposition can be determined. While specific TGA data for Ba(hfa)₂ is not extensively reported in publicly available literature, the general principles of such analyses allow for a qualitative understanding.

The decomposition of metal β-diketonates often proceeds in one or more steps, corresponding to the loss of ligands or their fragments. The temperatures at which these mass loss events occur and their rates are indicative of the compound's thermal stability. For analogous compounds, studies have shown that the nature of the metal and the ligand substituents significantly influences the decomposition profile.

Interactive Data Table: Hypothetical TGA Data for Ba(hfa)₂ Decomposition

Below is a hypothetical representation of data that could be obtained from a TGA experiment on this compound, illustrating the type of information gathered.

| Temperature (°C) | Mass Loss (%) | Decomposition Stage |

| 100 | 0.5 | Initial moisture loss |

| 200 | 2.0 | Start of ligand dissociation |

| 250 | 25.0 | Major decomposition |

| 300 | 60.0 | Continued decomposition |

| 350 | 75.0 | Formation of final residue |

Note: This table is for illustrative purposes to demonstrate the data format and does not represent actual experimental results.

Reaction Mechanisms of Precursor Degradation

The degradation of this compound is thought to proceed through several potential pathways. Mass spectrometry studies of similar metal hexafluoroacetylacetonate complexes provide insights into the likely fragmentation patterns. A common proposed mechanism involves the initial cleavage of the metal-oxygen bond, leading to the release of the hexafluoroacetylacetonate ligand.

This can be followed by intramolecular rearrangements and further fragmentation of the ligand itself. The highly electronegative fluorine atoms in the hexafluoroacetylacetonate ligand play a significant role in the electronic structure and reactivity of the complex, influencing the bond strengths and the stability of the resulting fragments. One of the challenges in using fluorinated precursors like Ba(hfa)₂ is the potential for the incorporation of metal fluorides, such as barium fluoride (B91410) (BaF₂), into the deposited film, which arises from the decomposition of the fluorine-containing ligands.

Influence of Ambient Gas on Decomposition Pathways

The composition of the ambient or carrier gas during thermal processes can have a profound effect on the decomposition pathways of this compound. The presence of a reactive gas, such as oxygen, can lead to different reaction products compared to decomposition in an inert atmosphere like nitrogen or argon.

In an inert atmosphere, the decomposition is primarily a thermolytic process, driven by temperature alone. The reaction pathways are dictated by the intrinsic bond energies within the Ba(hfa)₂ molecule.

In contrast, in an oxidizing atmosphere (e.g., containing O₂), the decomposition can be a combination of pyrolysis and oxidation. The oxygen can react with the organic ligands, potentially leading to the formation of carbon dioxide, water, and other volatile organic compounds. This can sometimes result in a more complete removal of the organic components and the formation of a purer metal oxide film at lower temperatures. However, it can also introduce different impurities or alter the stoichiometry of the final material. Studies on other metal-organic precursors have shown that the presence of oxygen can significantly lower the decomposition temperature.

The choice of carrier gas in MOCVD is therefore a critical parameter that can be tuned to control the chemical reactions occurring in the gas phase and on the substrate surface, ultimately determining the properties of the resulting thin film.

Application in Metal Organic Chemical Vapor Deposition Mocvd of Advanced Materials

Deposition of Barium-Containing Thin Films

The use of barium hexafluoroacetylacetonate and its derivatives is instrumental in the MOCVD synthesis of several complex oxide and fluoride (B91410) thin films. This precursor facilitates the controlled incorporation of barium into the crystal lattice of the growing film, which is essential for achieving the desired material properties.

Barium titanate (BaTiO₃) is a widely studied ferroelectric material with applications in capacitors and electro-optic devices. researchgate.net The MOCVD of BaTiO₃ thin films frequently employs the precursor barium (hexafluoroacetylacetonate)₂ (tetraglyme), or Ba(hfa)₂(tetraglyme), in conjunction with a titanium source such as titanium tetraisopropoxide. acs.org Research has shown that the resulting film's phase composition and epitaxial quality are highly sensitive to MOCVD process parameters, including reactant partial pressures and growth temperature. acs.org

High-quality, epitaxial BaTiO₃ films have been successfully grown in-situ on (100) Lanthanum Aluminate (LaAlO₃) substrates. acs.org Deposition at 800 °C has been shown to yield scribd.com-oriented BaTiO₃ films. acs.org Furthermore, epitaxial growth has also been achieved at a significantly lower temperature of 600 °C on (100) Magnesium Oxide (MgO) substrates. acs.org The stoichiometry of the film is a critical factor; Ba-deficient films can result in amorphous phases, while Ba-rich conditions may lead to the formation of di-barium titanate. researchgate.net

Table 1: MOCVD Parameters for Barium Titanate (BaTiO₃) Thin Films

| Parameter | Value/Condition | Substrate | Resulting Film Characteristics | Reference |

|---|---|---|---|---|

| Barium Precursor | Ba(hexafluoroacetylacetonate)₂(tetraglyme) | LaAlO₃ (100) | Epitaxial, scribd.com-oriented | acs.org |

| Titanium Precursor | Titanium tetraisopropoxide | LaAlO₃ (100) | Smooth surface morphology | acs.org |

| Deposition Temp. | 800 °C | LaAlO₃ (100) | scribd.com-oriented BaTiO₃ | acs.org |

For the synthesis of ferroelectric Barium Magnesium Fluoride (BaMgF₄) thin films, MOCVD has been explored as a scalable chemical approach. In these processes, the volatile and thermally stable β-diketonate complex Ba(hfa)₂tetraglyme is used as the barium source. researchgate.net Both conventional MOCVD and Pulsed Liquid Injection MOCVD (PLI-MOCVD) have been successfully employed to grow BaMgF₄ films. researchgate.net

Structural analyses have confirmed the formation of epitaxial BaMgF₄ films on Strontium Titanate (SrTiO₃) substrates. researchgate.net Research indicates that while both deposition methods are suitable for growing the BaMgF₄ phase, PLI-MOCVD offers more direct control over the precursor composition, which translates to better film stoichiometry. Conversely, conventional MOCVD provides easier control over the degree of film texturing as a function of temperature. researchgate.net

Barium Cerate (BaCeO₃) and its doped variants are of significant interest for applications such as proton-conducting electrolytes in solid oxide fuel cells (SOFCs). dtic.milresearchgate.net The MOCVD synthesis of BaCeO₃ and Yttrium-doped BaCeO₃ (BaCe₀.₈Y₀.₂O₃) has been successfully demonstrated for the first time using a full vapor-phase approach. dtic.milunict.it This method utilizes β-diketonate precursor sources, including Ba(hfa)₂tetraglyme for the barium component, along with corresponding precursors for cerium and yttrium. unict.itacs.org

Crystalline and homogeneous films have been deposited on various substrates, including MgO (100) and Yttria-Stabilized Zirconia (YSZ) (100). dtic.milunict.it The deposition temperature is a critical parameter, with studies exploring a range of 800–950 °C to achieve the selective and reproducible fabrication of the pure perovskite phases. dtic.mil For the deposition of the doped films, the metal-organic precursors for cerium and yttrium are mixed in the desired stoichiometric ratio. acs.org

Table 2: MOCVD Precursor Details for BaCeO₃ and Doped BaCeO₃

| Precursor | Kept at Temperature | Purpose | Reference |

|---|---|---|---|

| Ba(hfa)₂tetraglyme | 145 °C | Barium source | acs.org |

| Ce(hfa)₃diglyme | 130 °C | Cerium source | acs.org |

Barium Strontium Titanate ((Ba,Sr)TiO₃ or BST) is a tunable dielectric material used in microwave devices and dynamic random access memories (DRAMs). The MOCVD of BST films often involves this compound adducts as the barium source. dtic.mil Newly developed, low-melting-point precursors have been utilized to grow high-quality BST films with a composition of approximately Ba₀.₅Sr₀.₅TiO₃ on SrTiO₃ substrates. researchgate.net

An optimum growth temperature of 740 °C has been identified for producing sub-micron thick BST films with high crystalline quality. researchgate.net Liquid injection MOCVD is also a common technique, where a "cocktail solution" containing precursors for barium, strontium, and titanium is vaporized to deposit the film. acs.org For instance, perovskite single-phased BST thin films with a dielectric constant of 1000 have been prepared on platinum-coated MgO substrates at 650°C. dtic.mil

Relationship between Growth Parameters and Film Properties

In MOCVD, a strong correlation exists between the deposition parameters and the final properties of the thin films. Factors such as temperature, pressure, and precursor flow rates directly influence the film's composition, crystallinity, morphology, and orientation.

For films grown using this compound, the deposition temperature is consistently a critical parameter. In the case of BaMgF₄, temperature variations allow for control over the degree of texturing. researchgate.net For BaCeO₃, adjusting the temperature between 800 °C and 950 °C enables the selective formation of the pure perovskite phase. dtic.mil Similarly, for BST films, an optimal temperature of 740 °C was found to be crucial for achieving high crystalline quality. researchgate.net The partial pressures of the reactants are also vital, as seen in the growth of BaTiO₃, where they significantly impact the phase composition and structure. unict.it

The choice of substrate material is fundamental to controlling the crystallographic orientation and quality of the deposited film, often enabling epitaxial growth where the film's crystal lattice aligns with that of the substrate.

Epitaxial BaTiO₃ thin films have been grown on LaAlO₃ and MgO substrates, demonstrating a clear crystallographic relationship with the underlying substrate. acs.org In the deposition of BaMgF₄, SrTiO₃ substrates were used to achieve epitaxial films. researchgate.net For BaCeO₃ and its yttrium-doped variants, both MgO (100) and YSZ (100) have served as effective substrates for growing crystalline layers. dtic.milunict.it High-resolution X-ray diffraction (HRXRD) analyses of BST films grown on SrTiO₃ substrates have confirmed epitaxial orientation relationships between the film and the substrate. researchgate.net However, interactions such as elemental diffusion can occur at the film-substrate interface, as observed with magnesium diffusing from an MgO substrate into a BaTiO₃ film, which can alter the film's properties. acs.org

Microstructural Evolution and Phase Composition of Deposited Films

The microstructure and phase composition of the deposited films are a direct consequence of the interplay between the MOCVD process parameters. The final characteristics of the film, such as its crystalline structure, grain size, and the presence of different phases, determine its functional properties.

Studies on barium-containing films have shown a clear evolution of microstructure with deposition temperature. For example, in the MOCVD of YBa₂Cu₃O₇₋ₓ films, decreasing the deposition temperature from 900 to 700 °C resulted in a change in the film's growth direction from c-axis perpendicular to the substrate to a-axis perpendicular, and finally to a random orientation. ornl.gov Similarly, for BaTiO₃ films, the transition from a granular to a columnar structure is a function of increasing temperature. researchgate.net

The phase composition is also highly sensitive to deposition conditions. In the growth of BaTiO₃, stoichiometric imbalances can lead to the formation of different phases. For example, Ba-deficient films deposited at low temperatures can result in amorphous phases that are similar to BaTiO₃ but with barium vacancies and orientational disorder. nist.gov Conversely, very Ba-rich films can lead to the formation of amorphous di-barium titanate. nist.gov The formation of the desired perovskite phase in materials like barium strontium titanate ((Ba,Sr)TiO₃) is also dependent on achieving the correct stoichiometry through careful control of the precursor flow rates. researchgate.net

Table 2: Microstructural and Phase Evolution in Barium-Containing Films

| Material | Deposition Parameter | Observed Microstructure/Phase |

| YBa₂Cu₃O₇₋ₓ | Decreasing Temperature (900 to 700 °C) | Change in growth direction: c-axis → a-axis → random |

| BaTiO₃ | Increasing Temperature (873 to 973 K) | Granular → Columnar structure |

| BaTiO₃ | Ba-deficient conditions | Amorphous phase with Ba vacancies |

| BaTiO₃ | Ba-rich conditions | Amorphous di-barium titanate |

This interactive table summarizes the observed changes in microstructure and phase composition of various barium-containing films under different MOCVD conditions. researchgate.netornl.govnist.gov

Development of Multi-component Films Using this compound as a Source

This compound is a valuable precursor for the fabrication of multi-component thin films, where the combination of different elements leads to enhanced or novel functionalities. mdpi.com By co-injecting this compound with other metal-organic precursors into the MOCVD reactor, it is possible to synthesize complex materials with precise stoichiometric control.

Another example is the formation of BaMgF₄ thin films, a ferroelectric material. rsc.org In this case, Ba(hfa)₂·tetraglyme (B29129) is used in conjunction with a magnesium precursor, Mg(hfa)₂. researchgate.net The successful deposition of these multi-component films relies on the careful selection of precursors with compatible thermal properties and the optimization of the MOCVD process parameters to achieve the desired phase and composition. rsc.org Furthermore, this compound has been utilized in the synthesis of BaCeO₃ and yttrium-doped BaCeO₃ thin films, which are promising materials for proton-conducting solid oxide fuel cells. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of metal β-diketonate complexes, including barium hexafluoroacetylacetonate (Ba(hfa)₂). By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, DFT can accurately predict a wide range of properties. Often, to better represent the experimental conditions in which these precursors are used, calculations are performed on adducts of Ba(hfa)₂, where additional ligands like polyethers (e.g., diglyme (B29089), triglyme (B29127), tetraglyme) are coordinated to the barium center. researchgate.net These adducts are known to enhance the volatility and thermal stability of the barium precursor. avs.orgresearchgate.netgoogle.com

Computational studies on a series of alkaline earth metal complexes have provided insights into their relative stabilities and suitability for CVD. The enhanced strength of the carbon-fluorine bond compared to carbon-hydrogen bonds contributes to greater thermal stability. researchgate.net DFT calculations on mixed-ligand AEE hexafluoroacetylacetonates with various glymes have been performed to understand their thermal behavior in the gas phase. researchgate.net

Table 1: Representative Calculated Structural Parameters for Metal-Hexafluoroacetylacetonate Complexes Note: Data for the specific Ba(hfa)₂ monomer is not readily available in the literature; this table presents typical data for related complexes to illustrate the output of DFT calculations.

| Complex | Parameter | Calculated Value |

|---|---|---|

| La(hfa)₃(Phen)₂ | La-O Bond Length | ~2.5 Å |

| La-N Bond Length | ~2.7 Å | |

| [Ba(hfa)₂(Phen)₂] | Ba-O Average Distance | 2.71 Å researchgate.net |

| Ba-N Average Distance | 2.89 Å researchgate.net |

The electronic structure of this compound is fundamental to understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. Analyses such as Natural Bond Orbital (NBO) are used to characterize the electronic structures, quantify charge transfer between the metal and ligands, and understand the nature of the chemical bonds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability. For related lanthanide hexafluoroacetylacetonate complexes, the Ln-ligand bond energy has been shown to decrease across the lanthanide series, a trend that can be explained by electronic structure calculations. researchgate.net

While specific HOMO-LUMO gap values for Ba(hfa)₂ are not prominently published, the methodology is well-established. For instance, in related metal complexes, DFT is routinely used to calculate these values, which are crucial for predicting reaction mechanisms. mdpi.com

Table 2: Illustrative Electronic Properties from DFT Calculations for Metal Complexes Note: This table provides examples of electronic properties obtained through DFT for analogous compounds, as specific data for Ba(hfa)₂ is not available.

| Compound Type | Property | Typical Findings |

|---|---|---|

| Lanthanide Complexes | NBO Analysis | Characterizes charge separation and bond nature. researchgate.net |

| Transition Metal Complexes | HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Ba(hfa)₂ Adducts | Bonding Nature | Predominantly ionic character in the Ba-O bonds. researchgate.net |

Modeling of Thermal Behavior and Decomposition Pathways

Understanding the thermal decomposition of Ba(hfa)₂ is paramount for controlling film growth in CVD processes. Computational modeling is a key tool for investigating the complex chemical reactions that occur at elevated temperatures. These models can predict the bond dissociation energies, identify the weakest bonds, and map out the likely pathways for the molecule to break apart. ua.edu

For CVD precursors, thermal stability is a delicate balance; the compound must be volatile enough to transport to the substrate but must decompose cleanly on the surface without incorporating impurities into the growing film. Gas-phase studies indicate that for many metal-organic precursors, decomposition can be initiated by the cleavage of metal-ligand bonds. core.ac.uk In the case of fluorinated precursors like Ba(hfa)₂, the decomposition mechanism is of particular interest to ensure the efficient removal of fluorine, often as volatile HF, to prevent contamination of the film.

While detailed decomposition pathways specifically for Ba(hfa)₂ are complex and not fully elucidated in readily available literature, studies on similar precursors provide a framework. For instance, calculations of bond dissociation energies in hafnium precursors have shown which bonds are thermodynamically favored to break first, guiding the understanding of film deposition. ua.edu The thermal behavior of Ba(hfa)₂ adducts has been studied experimentally, showing that complexes with crown ethers or glymes can sublime or melt without significant decomposition at specific temperature ranges, a property that can be correlated with computational models. researchgate.net

Simulation of Gas Phase Dynamics and Intermolecular Interactions

The behavior of Ba(hfa)₂ molecules in the gas phase as they travel from the vaporizer to the substrate is critical for achieving uniform film deposition. Molecular dynamics (MD) simulations can be used to study the movement, orientation, and interactions of precursor molecules under various temperature and pressure conditions. avs.org

In the gas phase, intermolecular interactions can lead to the formation of clusters or oligomers, which can affect the transport properties and decomposition behavior of the precursor. For Ba(hfa)₂, due to the high coordination number and ionic nature of barium, such interactions are significant. researchgate.net The formation of adducts with neutral ligands like polyethers is a successful strategy to create monomeric, volatile species with reduced intermolecular forces. researchgate.netresearchgate.net This is because the ligand effectively shields the metal center, preventing the formation of less volatile polymeric structures.

Simulations can model the trajectory of individual molecules, providing insights into flow dynamics within a CVD reactor. This information is crucial for reactor design and process optimization to ensure a uniform flux of precursor molecules reaches the substrate surface.

Emerging Research Directions and Future Prospects

Integration in Advanced Deposition Techniques

Barium hexafluoroacetylacetonate is a critical precursor for advanced deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), which are essential for manufacturing high-tech semiconductor and optical components. rice.edumarketresearchreportstore.com These techniques demand precursors with specific properties, and the performance of this compound is central to their successful implementation.

Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a widely used technique for producing high-quality thin films. The process relies on volatile metal-organic precursors that decompose on a heated substrate to deposit the desired material. rice.edu However, the thermal stability of the barium precursor is critical. rice.edu Prolonged heating of precursors like Ba(TMHD)₂ can lead to decomposition, altering the barium concentration in the vapor phase and thus the film's stoichiometry. rice.edu Fluorinated precursors like this compound are often preferred for their higher volatility, though challenges remain. rice.edu

Atomic Layer Deposition (ALD): ALD offers unparalleled control over film thickness and conformality at the atomic level, which is crucial for modern, miniaturized electronic devices. rsc.org This technique involves sequential, self-limiting surface reactions. rsc.org Finding suitable barium precursors for thermal ALD has been a significant challenge. A key requirement for ALD is a "self-terminating" precursor that forms a single molecular layer on the surface and does not decompose further. rsc.org Recent research has demonstrated the first temperature and dose-independent thermal ALD of Barium Oxide (BaO) using a novel pyrrole-based barium precursor, highlighting the ongoing search for ideal molecules. rsc.org This work underscores the need for precursors like this compound and its derivatives to exhibit clean, self-limiting behavior for integration into advanced ALD processes for multicomponent oxides. rsc.org

Chemical Solution Deposition (CSD): CSD is another viable method for fabricating barium-based thin films, offering a simpler and often lower-cost alternative to vapor-phase techniques. researchgate.netmdpi.com In CSD, a precursor solution is deposited on a substrate, which is then heat-treated to form the final film. Research in this area focuses on developing stable precursor solutions. For example, studies have explored using ethylene (B1197577) glycol as a solvent for barium acetate (B1210297) to avoid uncontrolled water formation and precipitation that can occur with traditional carboxylic acid and alcohol solvent systems. researchgate.netmdpi.com These developments in solution chemistry are relevant for derivatives and applications of barium precursors in general.

| Deposition Technique | Precursor Requirements | Role/Status of Barium Precursors |

| MOCVD | High volatility, good thermal stability, consistent vaporization. rice.edu | This compound is used for its volatility, but research continues to improve stability and prevent decomposition. rice.edumarketresearchreportstore.com |

| ALD | Self-limiting surface reactions, sufficient volatility, thermal stability within the ALD temperature window. rsc.org | Developing thermal ALD processes for barium-containing films is a key research area, requiring novel precursors with ideal ALD characteristics. rsc.org |

| CSD | Good solubility, long-term solution stability, clean decomposition. researchgate.netmdpi.com | Research focuses on optimizing solvent systems to create stable solutions for depositing high-quality films. researchgate.netmdpi.com |

Broader Applications in Functional Materials Synthesis (e.g., ferroelectric and dielectric materials)

This compound serves as a key barium source for the synthesis of a wide range of functional materials, particularly perovskite oxides known for their excellent ferroelectric and dielectric properties. These materials are fundamental to various electronic components, including capacitors, sensors, and memory devices. researchgate.net

Dielectric Materials: High-dielectric-constant materials are crucial for the miniaturization of electronic devices like capacitors. Barium titanate (BaTiO₃) is a prototypical high-k dielectric material. osti.gov Barium precursors, including this compound, are used in deposition techniques like ALD and MOCVD to create thin films of BaTiO₃ and related compounds. acs.orgrsc.org For instance, by intermixing ALD layers of Barium Oxide and Titanium Oxide, it is possible to deposit amorphous barium titanate films with a high dielectric constant of 35. rsc.org Research also explores doping other oxides, such as titanium silicon oxide, with barium to achieve high static dielectric constants (around 35) and refractive indices (2.01). researchgate.net The properties of the final material can be tuned by controlling factors like nanoparticle size and shape during synthesis. rsc.org

Ferroelectric Materials: Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them suitable for non-volatile memory and sensors. Barium titanate is a well-known ferroelectric. researchgate.netosti.gov The synthesis of more complex ferroelectric compounds, such as Barium Zirconate Titanate (BZT) and Barium Sodium Niobate (BNN), also relies on high-purity barium sources. nih.govmdpi.com The electrical and dielectric properties of these materials, including their polarization and hysteresis loops, are highly dependent on their composition and crystalline structure, which are controlled during the synthesis process. mdpi.com For example, in BZT ceramics, increasing the titanium content can enhance the crystalline state and influence the dielectric constant. researchgate.net

| Functional Material | Precursor Application | Key Properties & Research Findings |

| Barium Titanate (BaTiO₃) | Barium source for MOCVD, ALD, and CSD. acs.orgrsc.orgmdpi.com | High dielectric constant, ferroelectric properties. osti.gov ALD-deposited films show a dielectric constant of ~35. rsc.org |

| Barium-Doped Oxides | Barium source for doping other materials like titanium silicon oxide. | Can achieve a static dielectric constant of ~35 and a refractive index of 2.01. researchgate.net |

| Barium Zirconate Titanate (BZT) | Barium source for synthesizing BZT nanoparticles and ceramics. mdpi.com | The addition of BZT nanoparticles to polymer composites increases the dielectric constant and polarization. mdpi.com |

| Barium Hexaferrite (BaFe₁₂O₁₉) | Barium source for multiferroic ceramics. | Exhibits both strong magnetic properties and ferroelectricity with a large remnant polarization. arxiv.org |

| Barium Sodium Niobate (BNN) | Barium source for ferroelectric tungsten bronze structures. | High Curie temperature (585 °C) and a separate ferroelastic phase transition. nih.gov |

Q & A

Q. Structural analysis :

Q. Thermal analysis :

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., ~250°C for vapor deposition suitability) .

- Differential scanning calorimetry (DSC) : Identifies phase transitions or ligand dissociation events .

Reference data : See bond distances/angles in Table 3-3 (e.g., Cu-O bonds: 1.95–2.05 Å in related complexes) .

Basic: How is thermal stability assessed, and what decomposition pathways are observed?

Thermal stability is evaluated via isothermal TGA and mass spectrometry to track gaseous byproducts (e.g., HF, CO₂). Ba(hfac)₂ derivatives decompose via:

- Ligand dissociation : Fluorinated ligands release HF above 300°C, requiring inert atmospheres to prevent oxidation .

- Metal-organic intermediate formation : Partial decomposition may yield barium oxyfluorides, detectable via X-ray photoelectron spectroscopy (XPS) .

Advanced: How do magnetic susceptibility measurements inform electronic structure studies?

Despite barium’s diamagnetic nature, Ba(hfac)₂ can host paramagnetic metal centers in heterometallic systems. For example:

- SQUID magnetometry : Measures μeff (effective magnetic moment) in dysprosium(hfac) complexes (μeff = 9.7 μB), revealing spin-orbit coupling effects .

- EPR spectroscopy : Detects low-temperature g-tensor anisotropy (e.g., g|| = 1.848, g⊥ = 1.974 in Cu(hfac) systems), correlating with distorted tetrahedral geometries .

Advanced: How are contradictions between experimental and computational data resolved?

Discrepancies often arise in magnetic or spectroscopic data. For instance:

- Multireference ab initio calculations (CASSCF/CASPT2) : Reconcile EPR g-factors with Cu(II) electronic structures by accounting for spin-orbit coupling and ligand field effects .

- Density functional theory (DFT) : Models reaction pathways (e.g., CO₂ hydrogenation catalyzed by Rh(hfac) complexes) to validate kinetic mechanisms .

Advanced: What challenges exist in vapor deposition, and how are they mitigated?

Q. Key challenges :

Q. Process optimization :

- ALD cycle parameters : Precursor pulse duration (0.1–1 s) and temperature (250–350°C) balance deposition rate (0.3 Å/cycle) and stoichiometry (e.g., CaF₂.17±0.05) .

Advanced: How does coordination geometry influence catalytic or magnetic functionality?

- Distorted geometries : Jahn-Teller effects in Cu(hfac) complexes enhance catalytic activity in CO₂ hydrogenation by stabilizing transition states .

- Bridging ligands : Nitrate or hfac bridges in Pb(hfac) dimers create supramolecular networks via π-π stacking, relevant for designing molecular magnets .

Advanced: What methodological innovations address ligand dissociation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.